molecular formula C13H11N3O5 B1417708 [5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid CAS No. 1216958-14-3

[5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid

Cat. No. B1417708
M. Wt: 289.24 g/mol
InChI Key: UEJGTFSCRNVMOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid, also known as 5-MMOA, is a compound belonging to the family of oxadiazole carboxylic acids. It is a white crystalline solid with a molecular weight of 212.25 g/mol, and a melting point of 177-179°C. 5-MMOA is a synthetic compound that has been used in various scientific applications, including laboratory experiments and research studies.

Scientific Research Applications

Antimicrobial Activity

Compounds synthesized from [5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid have demonstrated potential in antimicrobial applications. For example, Nagarapu and Pingili (2014) synthesized a series of 1,3,4-oxadiazoles with structures based on this compound and tested them for antibacterial and antifungal activities (Nagarapu & Pingili, 2014). Similarly, Gadegoni and Manda (2013) created compounds with the 1,3,4-oxadiazole structure and tested them for antimicrobial activity against various bacteria (Gadegoni & Manda, 2013).

Anticancer Potential

This compound has also shown promise in cancer research. Kamath, Sunil, and Ajees (2016) synthesized indole–quinoline–oxadiazole hybrids from this structure and found them effective against breast cancer cells (Kamath, Sunil, & Ajees, 2016). Another study by Rapolu et al. (2013) synthesized similar compounds and evaluated them for anti-inflammatory and antiproliferative activities, finding several compounds effective against human cancer cell lines (Rapolu et al., 2013).

properties

IUPAC Name

2-[5-(5-methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O5/c1-20-8-2-3-9-7(4-8)5-10(14-9)12-15-16(6-11(17)18)13(19)21-12/h2-5,14H,6H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJGTFSCRNVMOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)C3=NN(C(=O)O3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Reactant of Route 2
[5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Reactant of Route 3
[5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Reactant of Route 4
Reactant of Route 4
[5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Reactant of Route 5
[5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Reactant of Route 6
[5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid

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